molecular formula C8H5BrFN B122611 4-bromo-6-fluoro-1H-indole CAS No. 885520-70-7

4-bromo-6-fluoro-1H-indole

Cat. No. B122611
M. Wt: 214.03 g/mol
InChI Key: DMOWKZSCECYXSE-UHFFFAOYSA-N
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Patent
US07812017B2

Procedure details

1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (2.00 g, 8.55 mmol) and (dimethoxymethyl)dimethylamine (5.66 mL, 42.7 mmol) in dry DMF (20 mL) was refluxed under N2 for 8 h, then rt. over night. The mixture was diluted with DCM and extracted 5 times with water. The organic layer was dried, filtered and concentrated under reduced pressure. The residue was dissolved in AcOH (10 mL) and added drop wise to a boiling mixture of Fe(s, fine powder) in AcOH (10 mL). The mixture was refluxed for 40 min., partitioned between DCM and saturated aq. Na2CO3/brine (the mixture was filtered through celite before phase separation). The water layer was extracted once more with DCM. The organic layers were combined, dried and concentrated. Purification was performed by flash column chromatography (DCM/hexane 1:3) and afforded the title compound (660 mg, 39%) as a yellow oil. MS (ESI+) for C8H5BrFN m/z 214 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.66 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
39%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].[CH3:13]OC(N(C)C)OC>CN(C=O)C.C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]2[C:3]=1[CH:12]=[CH:13][NH:9]2

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)F)[N+](=O)[O-])C
Name
Quantity
5.66 mL
Type
reactant
Smiles
COC(OC)N(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rt
WAIT
Type
WAIT
Details
over night
EXTRACTION
Type
EXTRACTION
Details
extracted 5 times with water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in AcOH (10 mL)
ADDITION
Type
ADDITION
Details
added drop
ADDITION
Type
ADDITION
Details
wise to a boiling mixture of Fe(s, fine powder) in AcOH (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 40 min.
Duration
40 min
CUSTOM
Type
CUSTOM
Details
partitioned between DCM and saturated aq. Na2CO3/brine (the mixture
FILTRATION
Type
FILTRATION
Details
was filtered through
CUSTOM
Type
CUSTOM
Details
celite before phase separation)
EXTRACTION
Type
EXTRACTION
Details
The water layer was extracted once more with DCM
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=C2C=CNC2=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 660 mg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 36.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.